Z-beta-Dab(Fmoc)-OH

Description

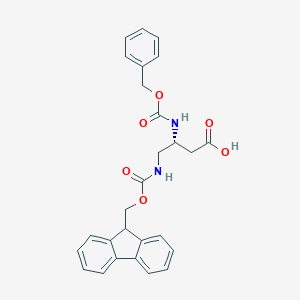

Z-beta-Dab(Fmoc)-OH, also known as Nα-benzyloxycarbonyl-Nγ-(9-fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid, is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features orthogonal protecting groups: the α-amino group is shielded by the acid-labile benzyloxycarbonyl (Z) group, while the γ-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This dual protection enables sequential deprotection during peptide assembly, making it valuable for synthesizing complex peptides with multiple lysine-like branching points .

Properties

IUPAC Name |

(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6/c30-25(31)14-19(29-27(33)34-16-18-8-2-1-3-9-18)15-28-26(32)35-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBVOVLCIBZKIQ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583448 | |

| Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349547-09-7 | |

| Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Z-beta-Dab(Fmoc)-OH, or Z-β-(9-fluorenylmethoxycarbonyl)-diamino-butyric acid, is a beta-amino acid derivative notable for its applications in peptide synthesis and potential therapeutic uses. This compound features a beta-diaminobutyric acid structure protected by the Fmoc group, which is essential for solid-phase peptide synthesis (SPPS) due to its stability and ease of removal. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the following components:

- Fmoc Group : Provides protection to the amino group, allowing for selective reactions during peptide synthesis.

- Beta-Diaminobutyric Acid Backbone : Offers unique steric and electronic properties that can enhance the biological activity of peptides.

The synthesis of this compound typically involves microwave-assisted techniques to improve yield and reduce reaction time. The Fmoc group is removed through basic hydrolysis, facilitating further functionalization or incorporation into peptide chains.

This compound has been shown to enhance the biological activity of peptides due to its ability to improve membrane permeability. Peptides containing beta-diaminobutyric acid residues exhibit favorable interactions with biological membranes, which may lead to enhanced cellular uptake and bioactivity compared to traditional alpha-amino acids.

Research indicates that peptides incorporating this compound can improve binding affinities for specific receptors, potentially increasing their efficacy as drug candidates. This property is particularly valuable in developing therapeutics aimed at targeting membrane-associated receptors.

Case Studies

- Peptide Therapeutics : Studies have demonstrated that peptides synthesized with this compound show improved pharmacokinetics and bioavailability. For instance, a peptide analog incorporating this compound was found to have enhanced stability and potency in receptor binding assays compared to its alpha-amino acid counterparts.

- Cyclic Polyamides : Research involving cyclic polyamides has shown that incorporating this compound can lead to increased DNA binding affinity. In one study, cyclic polyamides containing this beta-amino acid exhibited significant improvements in cellular localization properties, suggesting potential applications in gene therapy .

Comparative Analysis

To illustrate the uniqueness of this compound in comparison with other amino acid derivatives, the following table summarizes key structural features and biological implications:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Z-beta-Alanine(Fmoc)-OH | Beta-amino acid | Simpler structure; less steric hindrance |

| Fmoc-Lysine | Alpha-amino acid | Longer side chain; different reactivity |

| Z-Arginine(Fmoc)-OH | Alpha-amino acid | Positively charged side chain; distinct biological roles |

| Fmoc-Diaminobutyric Acid | Similar backbone | Lacks protective Z group; more reactive |

| This compound | Beta-amino acid | Unique beta positioning enhances interactions and properties |

Research Findings

Recent studies have focused on the pharmacological potential of peptides synthesized with this compound. Key findings include:

- Enhanced Binding Affinities : Peptides containing this compound have shown improved interactions with target receptors, leading to increased therapeutic efficacy.

- Improved Stability : The incorporation of this compound into peptide structures has been associated with greater resistance to enzymatic degradation, enhancing their bioavailability .

- Cellular Uptake : Research indicates that peptides with beta-diaminobutyric acid residues can facilitate better cellular uptake compared to those composed solely of alpha-amino acids .

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :

Z-beta-Dab(Fmoc)-OH is primarily employed as a building block in SPPS, which allows for the assembly of peptides in a stepwise manner on a solid support. The Fmoc group provides stability during the synthesis process and can be easily removed under basic conditions. The Z group further protects the amine functionality, preventing premature reactions during peptide assembly .

Enhanced Structural Diversity :

Incorporating this compound into peptide sequences introduces beta-amino acids, which can significantly alter the peptide's conformational flexibility and biological activity. This structural diversity is crucial for developing peptides with improved pharmacological properties and specific interactions with biological targets .

Cellular Uptake and Bioactivity :

Research indicates that peptides containing beta-diaminobutyric acid residues, such as those incorporating this compound, exhibit enhanced cellular uptake compared to their alpha-amino acid counterparts. This property is attributed to favorable interactions with biological membranes, potentially leading to improved efficacy as therapeutic agents .

Binding Affinities :

Studies have shown that peptides synthesized with this compound can demonstrate improved binding affinities for specific receptors. This characteristic is beneficial for drug design, particularly in targeting diseases where receptor-ligand interactions are critical .

Table 1: Summary of Research Findings on this compound

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

- Microwave-Assisted Synthesis : This method enhances yields and reduces reaction times, making it an efficient approach for preparing this compound.

- Flow-Based Techniques : Recent advancements in flow chemistry have been applied to optimize coupling conditions during SPPS, improving overall peptide purity and yield .

Comparative Analysis with Other Amino Acid Derivatives

This compound exhibits unique properties compared to other amino acids used in peptide synthesis:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Z-beta-Alanine(Fmoc)-OH | Beta-amino acid | Simpler structure; less steric hindrance |

| Fmoc-Lysine | Alpha-amino acid | Longer side chain; different reactivity |

| Z-Arginine(Fmoc)-OH | Alpha-amino acid | Positively charged side chain; different biological roles |

| Fmoc-Diaminobutyric Acid | Similar backbone | Lacks protective Z group; more reactive |

The beta positioning of the amine groups in this compound significantly influences its interactions and biological properties compared to alpha-amino acids, making it a valuable tool in peptide chemistry.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: UV Absorbance of Fmoc-Protected Compounds

Table 2: Protecting Group Lability Comparison

| Protecting Group | Cleavage Method | Compatibility with this compound |

|---|---|---|

| Fmoc | 20% piperidine/DMF | Compatible (γ-amine deprotection) |

| Z | H₂/Pd or TFA/HBr | Requires post-Fmoc cleavage |

| Alloc | Pd(PPh₃)₄, nucleophiles | Orthogonal to Z and Fmoc |

Preparation Methods

Stepwise Protection Strategy

The synthesis involves sequential protection of the α- and β-amino groups of L-2,4-diaminobutyric acid (Dab).

Step 1: Z-Protection of the α-Amino Group

-

Reagents : L-Dab, benzyl chloroformate (Z-Cl), sodium hydroxide (NaOH), dioxane/water (1:1).

-

Conditions :

-

Dissolve L-Dab (1 eq) in dioxane/water.

-

Add Z-Cl (1.2 eq) dropwise at 0°C under vigorous stirring.

-

Maintain pH 8–9 using 4 M NaOH.

-

Stir at room temperature for 12 hours.

-

-

Workup : Acidify to pH 2–3 with HCl, extract with ethyl acetate, and dry over Na₂SO₄.

Step 2: Fmoc-Protection of the β-Amino Group

-

Reagents : Z-Dab-OH, Fmoc-OSu (1.5 eq), DIEA (3 eq), DMF.

-

Conditions :

-

Dissolve Z-Dab-OH (1 eq) in DMF.

-

Add Fmoc-OSu and DIEA sequentially.

-

Stir at 25°C for 6 hours.

-

-

Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate, 1:1).

Optimization of Reaction Parameters

Solvent Systems

Temperature and Time

Purification Techniques

-

Liquid-Liquid Extraction : Removes unreacted Z-Cl and Fmoc-OSu.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (gradient elution) isolates the product at >95% purity.

Analytical Validation

Spectroscopic Characterization

Mass Spectrometry

Comparative Analysis of Methods

Challenges and Solutions

Racemization Control

Byproduct Formation

-

Issue : Overprotection (di-Z or di-Fmoc derivatives).

-

Solution : Strict stoichiometric control (1:1.2 ratio of Dab to Z-Cl).

Industrial-Scale Production

Cost-Effective Modifications

Q & A

Q. What are the critical steps in synthesizing Z-beta-Dab(Fmoc)-OH, and how can purity be ensured?

Synthesis involves sequential protection of the β- and α-amino groups of 2,4-diaminobutyric acid (Dab). The β-amino group is first protected with a benzyloxycarbonyl (Z) group via reaction with benzyl chloroformate in alkaline conditions (e.g., NaHCO₃), followed by Fmoc protection of the α-amino group using Fmoc-Cl in dimethylformamide (DMF) or dichloromethane (DCM) . Purity is ensured via reverse-phase HPLC (≥98% purity) and recrystallization from ethanol/water mixtures. Monitoring by TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) helps track reaction progress .

Q. How does this compound facilitate selective peptide chain elongation in solid-phase peptide synthesis (SPPS)?

The Z group on the β-amino acid residue remains stable under Fmoc deprotection conditions (20% piperidine in DMF), allowing selective α-amino group activation for coupling. This orthogonal protection strategy minimizes side reactions during stepwise peptide assembly. Post-synthesis, the Z group is removed via hydrogenolysis (H₂/Pd-C) or TFA-mediated cleavage, depending on the resin .

Q. What solvents and coupling reagents are optimal for incorporating this compound into peptide sequences?

DMF is preferred for solubility and compatibility with Fmoc chemistry. Coupling reagents like HBTU/HOBt or DIC/Oxyma Pure minimize racemization. Pre-activation of the carboxyl group (10 min, 0°C) improves coupling efficiency, particularly for sterically hindered residues .

Advanced Research Questions

Q. How can researchers resolve discrepancies in coupling efficiency when using this compound under varying solvent conditions?

Contradictory coupling yields (e.g., 70% in DCM vs. 90% in DMF) arise from solubility differences. To troubleshoot:

- Use a co-solvent system (e.g., DCM:DMF 1:1) to enhance solubility.

- Increase reaction time (2–4 hr) and temperature (25–40°C) for sluggish couplings.

- Validate completion via Kaiser test or HPLC .

Q. What strategies suppress side products during this compound-mediated synthesis of branched peptides?

Branched peptides risk diketopiperazine formation or incomplete deprotection. Mitigation strategies include:

Q. How can this compound be leveraged to engineer peptide-based nanomaterials?

The dual-protected Dab residue enables precise control over peptide amphiphilicity. For example:

- Hydrogel design : Incorporate this compound at alternating positions to create β-sheet fibrils. Post-assembly Z-group removal exposes cationic β-amino groups, enhancing crosslinking via electrostatic interactions .

- Drug delivery : Conjugate this compound to PEGylated peptides for pH-responsive micelles. The Z group stabilizes the structure in circulation, while tumor microenvironment acidity triggers cleavage .

Q. What advanced analytical techniques characterize this compound-containing peptides?

- Circular Dichroism (CD) : Confirms secondary structure integrity (e.g., α-helix vs. β-sheet) in aqueous buffers.

- MALDI-TOF/MS : Detects side products like truncated sequences or racemized residues.

- NMR (²H/¹³C) : Assigns stereochemistry at the Dab residue using J-coupling constants and NOE correlations .

Methodological Best Practices

- Storage : Store this compound desiccated at -20°C to prevent Fmoc group hydrolysis. Avoid repeated freeze-thaw cycles .

- Safety : Use nitrile gloves and fume hoods when handling Fmoc derivatives to prevent allergic sensitization .

- Scale-up : For multi-gram syntheses, replace DMF with dimethylacetamide (DMAc) to reduce viscosity and improve mixing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.